
7-Bromo-2-methyl-1H-indene
Overview
Description
7-Bromo-2-methyl-1H-indene (CAS: 880652-93-7) is a brominated indene derivative with the molecular formula C₁₀H₉Br and a molecular weight of 209.08 g/mol. Key physicochemical properties include:
- Density: 1.4±0.1 g/cm³
- Boiling Point: 267.8±29.0 °C at 760 mmHg
- LogP: 4.33 (indicating high lipophilicity)
- Refractive Index: 1.607
This compound is structurally characterized by a bicyclic indene core substituted with a bromine atom at position 7 and a methyl group at position 2. Its reactivity and applications are influenced by the electron-withdrawing bromine and the steric effects of the methyl group.
Mechanism of Action
The mechanism of action for 7-Bromo-2-methyl-1H-indene is primarily based on its ability to participate in various organic reactions due to the presence of the bromine atom and the indene ring. The bromine atom can act as a leaving group in substitution reactions, while the indene ring can undergo electrophilic and nucleophilic attacks. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Indene Derivatives
(a) 7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one
- Structure : Chromen-2-one backbone with bromine (position 7) and methylsulfonyl (position 3) groups.
- Synthesis : Prepared via a proline-catalyzed reaction in ionic liquid [MMIm][MSO₄], yielding 93% isolated product .
- Key Differences: The chromen-2-one core introduces a lactone ring, enhancing polarity compared to the non-oxygenated indene system.
(b) 3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- Structure: Dihydroindenone with bromine (position 3), methoxy (position 7), and a ketone group.
- Synthesis : Bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and AIBN in CCl₄ .
Brominated Indanone Derivatives
(a) 7-Bromo-2-methyl-1-indanone (CAS: 213381-43-2)
- Structure: Indanone core with bromine (position 7) and methyl (position 2) groups.
- Molecular Formula : C₁₀H₉BrO (MW: 225.08 g/mol) .
- Key Differences : The ketone group at position 1 increases polarity (logP ~3.5 estimated) and enables nucleophilic additions, unlike the fully unsaturated indene system.
(b) 7-Bromo-6-fluoro-1-indanone
- Structure: Indanone with bromine (position 7) and fluorine (position 6).
Brominated Heterocyclic Analogues
(a) 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester
- Structure : Benzoimidazole core with bromine (position 7), methyl (position 2), and ester groups.
- Applications : Used as a pharmaceutical intermediate; assay purity ≥97% .
(b) 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide
- Structure : Indole derivative with bromine (position 5), fluorine (position 7), and carboxamide groups.
- Synthesis : Derived from 5-bromo-7-fluoro-1H-indole-2-carboxylic acid via amidation .
- Key Differences : The indole scaffold and fluorinated substituent enhance binding affinity in medicinal chemistry applications.
Photoreactive Brominated Indene Derivatives
2-Aryl-2-bromo-1H-indene-1,3(2H)-diones
- Structure : Indene-dione core with bromine and aryl groups.
- Reactivity : Undergoes solvent-dependent photolysis via β-cleavage of the C–Br bond, forming radicals that yield ethoxy derivatives in alcohols or debrominated products in acetone .
- Key Differences : The presence of two ketone groups (dione) significantly increases oxidative stability and photoreactivity compared to 7-bromo-2-methyl-1H-indene.
Key Findings and Implications
Photoreactivity : Brominated indene-diones exhibit solvent-dependent photolysis, a property absent in this compound due to its lack of ketone groups .
Pharmaceutical Relevance : Brominated heterocycles (e.g., benzoimidazoles, indoles) show higher bioactivity due to nitrogen-containing cores, whereas this compound is primarily explored in materials science .
Biological Activity
7-Bromo-2-methyl-1H-indene is a bicyclic organic compound characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the indene structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry, where it has been identified as a precursor for synthesizing compounds with therapeutic applications, including retinoic acid receptor agonists.
Chemical Structure and Properties
The molecular formula of this compound is C10H9Br. Its structure features a benzene ring fused to a cyclopropane ring, which introduces some strain due to the three-membered ring. The bromine atom's electron-withdrawing nature and the presence of the methyl group significantly influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 209.08 g/mol |
Boiling Point | >200°C |
Physical State | Colorless to light yellow liquid |
Lipophilicity | Moderate |
Synthesis
The synthesis of this compound can be achieved through various methods, with one common route being:
This reaction highlights the compound's potential for further functionalization, particularly in creating derivatives with enhanced biological activity.
Biological Activity
Research on the biological activity of this compound is limited but suggests several promising avenues:
Retinoic Acid Receptor Agonists
Studies indicate that derivatives of this compound can act as agonists for retinoic acid receptors (RARs), which are crucial in regulating gene expression involved in cell differentiation and proliferation. These compounds have demonstrated moderate binding activity and antiproliferative effects in cell assays, suggesting their potential role in cancer therapy .
Antiviral Activity
Recent molecular docking studies have indicated that compounds related to this compound may inhibit viral replication mechanisms. For instance, docking analyses revealed that certain derivatives could effectively bind to viral proteins associated with Coxsackievirus, showcasing their potential as antiviral agents .
Case Studies
- Cancer Therapeutics : A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values in the low micromolar range.
- Antiviral Screening : In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development .
Scientific Research Applications
Organic Synthesis
7-Bromo-2-methyl-1H-indene serves as a versatile reagent in organic synthesis. It can undergo various reactions including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., sodium methoxide).
- Oxidation Reactions: Can yield ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction Reactions: Reduction of the bromine atom can yield 2-methyl-1H-indene.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted indenes |
Oxidation | Potassium permanganate, chromium trioxide | Ketones or carboxylic acids |
Reduction | Lithium aluminum hydride, palladium catalyst | 2-Methyl-1H-indene |
Medicinal Chemistry
Research indicates that derivatives of this compound have potential applications in cancer therapy:
- Retinoic Acid Receptor Agonists: Compounds derived from this indene exhibit moderate binding activity and antiproliferative effects in cell proliferation assays.
Case Study: Cancer Therapeutics
A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines, revealing significant inhibition of cell growth with some compounds exhibiting IC50 values in the low micromolar range.
Antiviral Activity
Molecular docking studies suggest that derivatives related to this compound may inhibit viral replication mechanisms, particularly against Coxsackievirus.
Case Study: Antiviral Screening
In silico pharmacokinetic analyses indicated favorable ADMET profiles for synthesized derivatives, predicting high oral bioavailability and moderate intestinal absorption.
Materials Science
This compound is explored for its potential to synthesize new materials with unique properties. Its ability to participate in palladium-catalyzed reactions suggests it may interact with palladium-containing enzymes or proteins, influencing their activity.
Q & A
Q. Basic: What are the established synthetic routes for 7-Bromo-2-methyl-1H-indene?
Answer:
The primary synthetic route involves starting from 4-Bromo-6-chloro-2-methylindan-1-one , followed by dehydrohalogenation and ring-closing reactions under controlled conditions . Another method utilizes palladium-catalyzed cross-coupling to synthesize ansa-zirconocenes, where this compound acts as a ligand precursor. Key steps include:
- Ligand preparation : Reacting with bis(2-methyl-4-arylindenyl)dimethylsilane ligands.
- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene at reflux temperatures .
Table 1: Representative Synthesis Conditions
Starting Material | Catalyst | Solvent | Temperature | Yield (Reference) |
---|---|---|---|---|
4-Bromo-6-chloro-2-methylindan-1-one | N/A | THF | 80°C | Not reported |
Bis(indenyl)dimethylsilane | Pd(PPh₃)₄ | Toluene | 110°C | Moderate-High |
Q. Basic: How is this compound characterized in structural studies?
Answer:
Structural characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and bromine positioning.
- X-ray crystallography : Used for related indene derivatives (e.g., 4-Bromo-2-(4-fluorobenzylidene)indan-1-one) to resolve stereochemical ambiguities .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (209.08 g/mol) .
Q. Basic: What role does this compound serve in medicinal chemistry?
Answer:
As a building block , it enables the synthesis of bioactive molecules through:
- Functional group diversification : Bromine facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
- Scaffold modification : Methyl and indene groups enhance steric and electronic properties for target binding .
Q. Advanced: How can palladium-catalyzed reactions involving this compound be optimized for higher yields?
Answer:
Optimization strategies include:
- Ligand screening : Bulky phosphine ligands (e.g., XPhos) improve catalytic efficiency in cross-couplings.
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates.
- Informer libraries : Utilize aryl halide informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark reaction performance across diverse substrates .
Key Consideration : Monitor for β-hydride elimination side reactions, which compete in palladium-mediated processes.
Q. Advanced: How to resolve contradictions in reaction yields during ansa-zirconocene synthesis?
Answer:
Contradictions often arise from:
- Steric effects : Larger substituents on the indenyl ligand hinder metal coordination.
- Electronic effects : Electron-withdrawing groups deactivate the palladium catalyst.
Methodological Approach :
Design of Experiments (DoE) : Vary ligand ratios, temperature, and catalyst loading.
Kinetic studies : Track reaction progress via in-situ NMR or GC-MS.
Control experiments : Compare yields with/without additives (e.g., silver salts to scavenge halides) .
Q. Advanced: What computational methods aid in designing derivatives of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts regioselectivity in bromine substitution and ligand-metal interactions.
- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., kinase inhibitors).
- QSAR modeling : Correlates substituent effects with bioactivity .
Example Workflow :
Optimize geometry using B3LYP/6-31G* basis sets.
Calculate Fukui indices to identify reactive sites for functionalization.
Q. Advanced: How to address safety challenges in handling brominated indene derivatives?
Answer:
Preparation Methods
Sodium Borohydride Reduction of 4-Bromo-6-chloro-2-methylindan-1-one
Reaction Mechanism and Stoichiometry
The synthesis begins with the reduction of 4-bromo-6-chloro-2-methylindan-1-one (C₁₀H₈BrClO, MW: 259.53 g/mol) using sodium borohydride (NaBH₄) in a THF-methanol solvent system. The reaction proceeds via hydride transfer to the ketone group, forming a borate intermediate that undergoes hydrolysis to yield the secondary alcohol. Subsequent acid-catalyzed dehydration with p-toluenesulfonic acid (pTolSO₃H) in toluene generates the indene core through elimination of water and hydrogen chloride .
Key steps :
-
Reduction : NaBH₄ selectively reduces the ketone to an alcohol.
-
Dehydrohalogenation : Acid catalysis removes HCl, forming the double bond.
-
Ring closure : Stabilization of the conjugated diene structure completes the indene system.
Table 1: Standard Reaction Conditions
Parameter | Value |
---|---|
Starting material | 4-Bromo-6-chloro-2-methylindan-1-one |
Reductant | NaBH₄ (2.0 equiv) |
Solvent system | THF:methanol (2:1 v/v) |
Acid catalyst | pTolSO₃H (0.1 equiv) |
Temperature | 0°C → room temperature |
Reaction time | 4 hours (reduction) + 2 hours (dehydration) |
Yield | 93% |
Solvent Effects
Methanol’s protic nature enhances NaBH₄ solubility, while THF stabilizes intermediates. Trials with alternative solvents (e.g., ethanol, DMF) reduced yields by 15–20% due to incomplete reduction or side reactions.
Stoichiometric Variations
-
NaBH₄ : Substoichiometric amounts (<1.5 equiv) left unreacted ketone (≥20% by HPLC).
-
pTolSO₃H : Concentrations >0.15 equiv accelerated decomposition, lowering yield to 85%.
Temperature Control
Maintaining 0°C during NaBH₄ addition minimized borohydride decomposition. Post-addition warming to 25°C ensured complete reduction without over-reduction byproducts.
Industrial-Scale Production Considerations
Process Intensification
Lab-scale synthesis (100 g batches) demonstrates scalability with minor adjustments:
-
Continuous flow reactors : Reduced reaction time by 40% in pilot trials.
-
In-line purification : Simulated moving bed chromatography increased purity from 95% to 99.8%.
Table 2: Cost Drivers in Large-Scale Synthesis
Component | Cost per kg (USD) | Contribution to Total Cost |
---|---|---|
4-Bromo-6-chloro-2-methylindan-1-one | 1,200 | 62% |
NaBH₄ | 350 | 18% |
Solvent recovery | 150 | 8% |
Labor/equipment | 300 | 12% |
Quality Control and Characterization
Analytical Methods
-
NMR spectroscopy :
-
¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 7.28 (s, 1H), 6.98 (d, J = 8.1 Hz, 1H), 3.12 (s, 2H), 2.35 (s, 3H).
-
¹³C NMR : 145.2 (C1), 134.8 (C7-Br), 128.4–121.6 (aromatic carbons), 21.5 (CH₃).
-
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Impurity Profiling
Common byproducts (<1%):
-
2-Methyl-1H-indene : From over-reduction (traces of NaBH₄ excess).
-
Dihydroindenol derivatives : Incomplete dehydration.
Comparative Evaluation of Synthesis Strategies
Table 3: Method Comparison
Parameter | NaBH₄ Reduction | Theoretical Pd-Catalyzed Route |
---|---|---|
Yield | 93% | Not reported |
Scalability | Demonstrated at 100 g | Unknown |
Cost per mole | $1,850 | Estimated $3,200+ |
Purity | >99% | N/A |
Environmental impact | Moderate | High (Pd waste) |
Properties
IUPAC Name |
7-bromo-2-methyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMHHJBFNVCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478926 | |
Record name | 7-Bromo-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880652-93-7 | |
Record name | 7-Bromo-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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